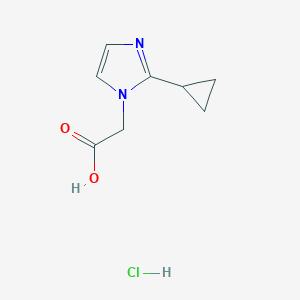
2-(3,4-Dimethoxypyrrolidin-1-yl)ethan-1-ol
Vue d'ensemble
Description
2-(3,4-Dimethoxypyrrolidin-1-yl)ethan-1-ol, also known as N-methyl-2-pyrrolidone (NMP), is an organic compound with a wide range of applications in the chemical industry. It is a colorless and water-soluble liquid with a boiling point of 204°C and a melting point of -24°C. The structure of NMP consists of a five-membered ring with a methyl group attached to the nitrogen atom. NMP is used in a variety of industries, including pharmaceuticals, cosmetics, and electronics. It is also used as a solvent in various laboratory processes, such as synthesis of organic compounds and extraction of compounds from plant materials.
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
Researchers have explored the synthesis and characterization of compounds structurally related to 2-(3,4-Dimethoxypyrrolidin-1-yl)ethan-1-ol. For instance, a study described the synthesis of various compounds and characterized them through techniques like NMR, IR, and X-ray diffraction to elucidate their structures and properties (Percino et al., 2006). This foundational work in molecular synthesis and analysis provides a basis for further research and potential applications.
Material Science and Corrosion Inhibition
The compound's derivatives have been investigated in the context of material science. For example, a study explored cadmium(II) Schiff base complexes with ligands structurally similar to 2-(3,4-Dimethoxypyrrolidin-1-yl)ethan-1-ol for their corrosion inhibition properties on mild steel, indicating the potential of these compounds in protective coatings and materials engineering (Das et al., 2017).
Organic Catalysis
Research has also delved into the role of compounds related to 2-(3,4-Dimethoxypyrrolidin-1-yl)ethan-1-ol in catalysis. For instance, a derivative of this compound has been identified as an effective organocatalyst for asymmetric Michael addition reactions, highlighting its importance in organic synthesis and the potential for pharmaceutical applications (Yan-fang, 2008).
Fungicidal Applications
The compound's derivatives have been investigated for their fungicidal activity, suggesting potential applications in agriculture and pharmacology. This research opens avenues for developing new fungicides and protective agents for crops (Kuzenkov & Zakharychev, 2009).
Propriétés
IUPAC Name |
2-(3,4-dimethoxypyrrolidin-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-11-7-5-9(3-4-10)6-8(7)12-2/h7-8,10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSRQLARIKSLLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1OC)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxypyrrolidin-1-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B1474150.png)









![Tert-butyl 8-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B1474164.png)

![(2S)-2-[(2,4-Dimethoxybenzyl)amino]propan-1-ol](/img/structure/B1474166.png)